molecular formula C5H5BrN2O2S B6234527 methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate CAS No. 1496141-43-5

methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B6234527
CAS No.: 1496141-43-5
M. Wt: 237.1
InChI Key:
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Description

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiadiazole ring and a methyl ester group at the 2-position of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 2-methyl-1,3-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through the bromination of the thiadiazole ring, followed by esterification with methanol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides, facilitated by palladium or copper catalysts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands like triphenylphosphine or 1,10-phenanthroline.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while coupling reactions can produce biaryl or alkyl-thiadiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the inhibition of key biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes . In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can be compared with other thiadiazole derivatives to highlight its unique properties:

    Methyl 2-(5-chloro-1,2,4-thiadiazol-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Methyl 2-(5-fluoro-1,2,4-thiadiazol-3-yl)acetate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

    Methyl 2-(5-iodo-1,2,4-thiadiazol-3-yl)acetate: The presence of an iodine atom can enhance the compound’s ability to participate in coupling reactions and may affect its biological activity.

The unique properties of this compound, such as its reactivity and biological activity, make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1496141-43-5

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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